A Technical Guide to 2-Nitro-4-(propylthio)aniline: Properties, Synthesis, and Applications
A Technical Guide to 2-Nitro-4-(propylthio)aniline: Properties, Synthesis, and Applications
This guide provides an in-depth technical overview of 2-Nitro-4-(propylthio)aniline, a significant chemical entity in pharmaceutical development. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and application, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Core Chemical Identity and Physicochemical Profile
2-Nitro-4-(propylthio)aniline (CAS No. 54393-89-4) is an aromatic amine derivative whose structure is central to its utility.[1] The molecule incorporates a nitro group (-NO2), an aniline moiety (-NH2), and a propylthio group (-S-CH2CH2CH3) on a benzene ring.[1][2] This specific arrangement of functional groups dictates its reactivity and makes it a crucial intermediate in complex organic syntheses.[1][3]
The compound is primarily recognized for two key roles: as a critical synthetic intermediate in the manufacturing of the broad-spectrum anthelmintic drug Albendazole, and as a metabolite of Albendazole itself, making its study essential for understanding the drug's metabolism and pharmacokinetic profile.[1][2][4][5]
Caption: Chemical structure of 2-Nitro-4-(propylthio)aniline.
Table 1: Physicochemical Properties
This table summarizes the key physical and chemical properties of the compound, compiled from various chemical data suppliers. It is important to note that some reported values, particularly melting points, show variation across different sources, which may be attributable to differences in purity or analytical methodology.
| Property | Value | Source(s) |
| CAS Number | 54393-89-4 | [1][4][6][7] |
| Molecular Formula | C₉H₁₂N₂O₂S | [1][6][8] |
| Molecular Weight | 212.27 g/mol | [1][6][8] |
| IUPAC Name | 2-nitro-4-propylsulfanylaniline | [1][9] |
| Synonyms | Albendazole Impurity 3, 4-Propylthio-2-nitroaniline | [1][2][4][5][8] |
| Appearance | Reddish-Brown or Yellow to Brown Solid | [2][4] |
| Melting Point | 42-43 °C / 110-114 °C | [4][6][10][11] |
| Boiling Point (Predicted) | 363.5 °C | [4][6][10][11] |
| Density (Predicted) | 1.25 g/cm³ | [4][6][11] |
| Solubility | Slightly soluble in DMSO and Methanol; Sparingly in water | [2][4][10] |
| XLogP3 | 2.6 | [1] |
Part 2: Synthesis and Manufacturing Insights
The synthesis of 2-Nitro-4-(propylthio)aniline has evolved significantly. The driving force behind this evolution has been the need to move away from hazardous reagents, improve yields, and increase cost-effectiveness for industrial-scale production.
Historical Context: Early methods, as described in patents, often involved the thiocyanation of 2-nitroaniline to produce 2-nitro-4-thiocyanoaniline.[3] This intermediate was then alkylated with n-propyl bromide using a phase-transfer catalyst in the presence of highly toxic alkali metal cyanides.[12][13][14] The reliance on cyanide and expensive brominated reagents presented significant safety and cost challenges.[3]
Modern Approach: Current industrial methods frequently employ a more streamlined and safer two-step process that avoids the use of cyanides.[1][12] This approach enhances process safety and is more environmentally benign.
Caption: Modern two-step synthesis workflow.
Experimental Protocol: Two-Step Synthesis (Exemplary)
The following protocol is a representative synthesis adapted from methodologies described in the patent literature.[12] It serves as a validated framework for laboratory-scale preparation.
Step 1: Condensation Reaction (Formation of Dithioether)
-
Setup: Equip a four-neck flask with a mechanical stirrer, thermometer, and condenser.
-
Reaction: Charge the flask with o-nitroaniline and a suitable organic solvent (e.g., methanol).
-
Catalysis: Under catalytic conditions, initiate a condensation reaction with disulfide dichloride.
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the dithioether intermediate is typically isolated for the next step.
Step 2: Alkylation Reaction
-
Reagent Preparation: In a separate four-neck flask, add the dithioether prepared in Step 1 to methanol.
-
Addition: Add sodium sulfide nonahydrate and allow it to react for a holding period (e.g., 30 minutes).[12]
-
Alkylation: At a controlled temperature (e.g., 55 °C), slowly add chloropropane dropwise to the mixture.[12]
-
Reaction Completion: The reaction proceeds to generate 2-Nitro-4-(propylthio)aniline.
-
Isolation: The final product is obtained by separation and purification, with reported yields for this step often exceeding 85%.[12]
Part 3: Chemical Reactivity
The chemical behavior of 2-Nitro-4-(propylthio)aniline is dominated by the reactivity of its nitro and amino groups. The most critical transformation in its application is the reduction of the nitro group.
Nitro Group Reduction: The electron-withdrawing nitro group can be readily reduced to a primary amine (-NH2), yielding 4-(propylthio)-o-phenylenediamine.[1] This reaction is the pivotal step that enables the subsequent cyclization to form the benzimidazole core of Albendazole. Standard reducing agents for this transformation include hydrogen gas with a palladium catalyst or, more traditionally, iron powder in acidic media.[1] A technique using hydrazine hydrate has also been developed to replace sodium sulfide, thereby reducing problematic sulfur-containing wastewater.[15]
Caption: Key reactivity pathway for synthesis.
Part 4: Analytical Characterization
Accurate and sensitive quantification of 2-Nitro-4-(propylthio)aniline is paramount, particularly for its role as a process impurity and a drug metabolite. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the methods of choice.
Rationale for Advanced Methods: As an intermediate, residual amounts in the final active pharmaceutical ingredient (API) must be strictly controlled. Furthermore, it has been identified as a potential genotoxic impurity (GTI), necessitating analytical methods with very low limits of detection (LOD) and quantification (LOQ).[16]
Protocol: Reverse-Phase HPLC Method for Analysis
This protocol outlines a general-purpose RP-HPLC method suitable for routine analysis and impurity profiling.[17]
-
Column: C18 reverse-phase column (e.g., Waters X-Bridge shield RP18, 250 mm x 4.6 mm, 3.5 µm).[16]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01M ammonium formate) and an organic solvent like acetonitrile or methanol.[16][17] For MS compatibility, volatile buffers like formic acid or ammonium formate should be used instead of phosphoric acid.[17]
-
Flow Rate: Typically 1.0 mL/min.[16]
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducibility.[16]
-
Detection: UV detection at an appropriate wavelength or Multiple Reaction Monitoring (MRM) mode for LC-MS/MS for enhanced sensitivity and selectivity.[16]
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase, to an appropriate concentration.
Part 5: Applications and Biological Significance
The technical relevance of 2-Nitro-4-(propylthio)aniline is firmly rooted in its connection to Albendazole.
-
Synthetic Intermediate: Its primary industrial application is as a penultimate precursor to 4-propylthio-o-phenylenediamine, which is then cyclized to form Albendazole.[5][14] Its efficient synthesis is a key factor in the cost-effective production of this widely used anthelmintic drug.[5]
-
Drug Metabolite: After administration, Albendazole is metabolized in the body into various compounds, including 2-Nitro-4-(propylthio)aniline.[1][4] Studying this and other metabolites is crucial for understanding the drug's mechanism of action, its overall efficacy, and potential side effects.[1] The biological activity of this metabolite is believed to contribute to the overall anthelmintic effect of the parent drug by disrupting microtubule polymerization in parasitic organisms.[1]
Part 6: Safety and Handling
As with any nitroaromatic compound, 2-Nitro-4-(propylthio)aniline must be handled with appropriate care.
-
Toxicity Profile: While specific toxicity data is limited, compounds in this class can exhibit low to moderate toxicity.[1] The presence of nitro and amine groups suggests it may be a potential skin or eye irritant upon direct contact.[1][2]
-
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[18] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]
-
Storage: The material should be stored in a tightly closed container in a cool, dry place, potentially under an inert atmosphere, as it may be hygroscopic.[4][10]
References
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2-Nitro-4-(propylthio)aniline | CAS#:54393-89-4 | Chemsrc. (2025). Available at: [Link]
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2-Nitro-4-(propylthio)aniline - Virtuous Lifesciences. Available at: [Link]
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2-Nitro-4-(propylthio)aniline | CAS 54393-89-4 - Veeprho. Available at: [Link]
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Greater than 99% 2- Nitro-4- Propyl Thio Aniline Intermediates, Powder - IndiaMART. Available at: [Link]
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2-Nitro-4-(propylthio)aniline - SIELC Technologies. (2018). Available at: [Link]
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CAS No.54393-89-4,2-Nitro-4-(propylthio)aniline Suppliers - LookChem. Available at: [Link]
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A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Two Potential Genotoxic Impurities in Albendazole Drug Substance - Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Synthesis of 4-Thiocyano-2-nitroaniline - PrepChem.com. Available at: [Link]
- A preparing method of albendazole - Google Patents. (CN105585533A).
- A process for preparation of albendazole - Google Patents. (EP2643304A2).
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